molecular formula C21H15N3O5 B3885304 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B3885304
M. Wt: 389.4 g/mol
InChI Key: YZLXMECEUPSKFR-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide” is a compound that contains a benzoxazole moiety . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important . They find use in research as a starting material for the synthesis of larger, usually bioactive structures .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH . The C–Br stretching of aromatic bromo compounds shows band around 705 cm−1 . The presence of Ar–NO2 group in compounds was indicated by the appearance of asymmetric Ar–NO2 stretches in the scale of 1347–1339 cm−1 .


Molecular Structure Analysis

Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure . Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites which allow for functionalization .


Chemical Reactions Analysis

Benzoxazole derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain . It is evident from molecular docking studies and minimum inhibitory concentration assay (MIC) that 2-phenyl benzoxazole sulfonamide scaffold has a greater potential of antitubercular activity possibly by ENR inhibition .


Physical and Chemical Properties Analysis

Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water . The flash point is 58 °C .

Mechanism of Action

While the exact mechanism of action for “N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide” is not specified in the search results, benzoxazole derivatives have been found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis . They belong to the group of well-known antifungal agents with antioxidant, antiallergic, antitumoral and antiparasitic activity .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-12-10-13(6-8-17(12)24(27)28)20(26)22-14-7-9-18(25)15(11-14)21-23-16-4-2-3-5-19(16)29-21/h2-11,25H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLXMECEUPSKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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